Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride
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Overview
Description
Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. . This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride typically involves the esterification of tert-leucine with ethanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the synthesis of peptides and proteins.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride involves its interaction with various molecular targets. It primarily acts as a precursor in the synthesis of biologically active compounds. The pathways involved include esterification and amide bond formation, which are crucial in peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3,3-dimethylbutanoate: The non-hydrochloride form.
tert-Leucine ethyl ester: A closely related ester.
Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride: A similar compound with slight structural variations
Uniqueness
This compound is unique due to its specific ester and amino functionalities, which make it highly versatile in synthetic applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for various industrial and research applications .
Properties
IUPAC Name |
ethyl 2-amino-3,3-dimethylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5-11-7(10)6(9)8(2,3)4;/h6H,5,9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLXQBBNYLYHHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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